molecular formula C25H28FN5O2 B10998384 N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B10998384
M. Wt: 449.5 g/mol
InChI Key: LSQXGWMPQARHRY-UHFFFAOYSA-N
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Description

N-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a structurally complex compound that integrates a beta-carboline core with a 4-fluorophenyl-substituted piperazine moiety via a 3-oxopropyl linker. Beta-carbolines are heterocyclic indole alkaloids known for modulating neurotransmitter systems (e.g., serotonin, dopamine) and exhibiting MAO inhibitory activity . The piperazine ring enhances receptor binding versatility, particularly at serotonin (5-HT) and dopamine (D2) receptors, while the 4-fluorophenyl group influences pharmacokinetic properties such as metabolic stability and blood-brain barrier penetration .

Properties

Molecular Formula

C25H28FN5O2

Molecular Weight

449.5 g/mol

IUPAC Name

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C25H28FN5O2/c26-18-5-7-19(8-6-18)29-13-15-30(16-14-29)24(32)9-11-27-25(33)31-12-10-21-20-3-1-2-4-22(20)28-23(21)17-31/h1-8,28H,9-17H2,(H,27,33)

InChI Key

LSQXGWMPQARHRY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The reaction between 4-fluoroaniline and ethylene glycol in the presence of a catalyst forms the 4-(4-fluorophenyl)piperazine intermediate.

    Beta-Carboline Core Synthesis: The beta-carboline core is synthesized through a Pictet-Spengler reaction, where tryptamine reacts with an aldehyde under acidic conditions.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the beta-carboline core using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl at elevated temperatures (80–100°C) cleaves the amide bond, yielding a carboxylic acid and a primary amine.

  • Basic hydrolysis : NaOH or KOH in aqueous ethanol generates a carboxylate salt and ammonia/amine.

Example Reaction :

Amide+H2OHCl, ΔCarboxylic Acid+Amine\text{Amide} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{Carboxylic Acid} + \text{Amine}

Piperazine Ring Modifications

The piperazine moiety participates in nucleophilic reactions:

Reaction TypeConditionsProduct
Acylation Acetyl chloride, triethylamineN-acetylpiperazine derivative
Alkylation Alkyl halides, DMF, 60°CN-alkylpiperazine derivative

These reactions retain the fluorophenyl group while modifying the piperazine’s tertiary nitrogen .

Beta-Carboline Core Reactivity

The beta-carboline framework enables:

  • Electrophilic substitution : Nitration or sulfonation at the indole’s C-5 or C-6 positions under HNO₃/H₂SO₄ or SO₃ conditions .

  • Oxidation : KMnO₄ oxidizes the tetrahydro-beta-carboline to a fully aromatic beta-carboline .

Synthetic Pathway :

Tetrahydro-beta-carbolineKMnO4,H2OBeta-carboline\text{Tetrahydro-beta-carboline} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Beta-carboline}

Fluorophenyl Group Reactivity

  • Nucleophilic aromatic substitution : LiAlH₄ or NaNH₂ replaces fluorine with nucleophiles (e.g., -OH, -NH₂).

  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids under Pd catalysis.

Oxo-Propyl Chain Reactions

The 3-oxopropyl linker can undergo:

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.

  • Grignard addition : Organomagnesium reagents form tertiary alcohols.

Critical Considerations

  • Steric effects : The 3-oxopropyl chain may hinder access to the piperazine nitrogens, necessitating optimized reaction times.

  • Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the fluorophenyl group.

  • Stereochemical outcomes : Reduction of the oxo-propyl ketone produces a racemic alcohol mixture unless chiral catalysts are employed .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the realm of neuropharmacology. Compounds with similar structures often demonstrate:

  • Antipsychotic properties : Potentially acting on dopamine receptors.
  • Antidepressant effects : Likely mediated through serotonin receptor modulation.
  • Anxiolytic activities : Interaction with neurotransmitter systems involved in anxiety regulation .

Case Studies and Research Findings

  • Neuropharmacological Studies : Research has shown that beta-carboline derivatives can influence serotonin and dopamine pathways, leading to potential applications in treating depression and anxiety disorders. For instance, compounds structurally similar to N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide have been shown to bind effectively to serotonin receptors (5HT) and dopamine receptors (D2), indicating their potential as therapeutic agents .
  • Antifungal Activity : Some derivatives of beta-carbolines have been evaluated for antifungal activity against various pathogens. For example, studies have reported that certain substituted tetrahydro-beta-carbolines exhibit minimum inhibitory concentrations (MIC) against fungal strains like Botrytis oryzae and Curvularia lunata, suggesting that modifications at specific positions can enhance antifungal efficacy .

Potential Therapeutic Applications

Given its structural characteristics and biological activities, this compound holds promise as:

  • A lead compound for developing new medications targeting psychiatric disorders.
  • An investigational agent for antifungal therapies.

Mechanism of Action

The mechanism of action of N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its specific substituents and scaffold arrangement. Below is a comparative analysis with analogous molecules:

Structural Analogues and Substituent Effects

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Notes
Target Compound Beta-carboline + 4-fluorophenyl-piperazine (3-oxopropyl linker) ~430–450 (estimated) Hypothesized dual 5-HT/D2 modulation; improved metabolic stability due to fluorine substitution
N-{4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide () Beta-carboline + 3-chlorophenyl-piperazine (4-oxobutyl linker) 480.0 Higher molecular weight; 3-chlorophenyl group may enhance D2 affinity but reduce metabolic stability vs. fluorine
N-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide () Beta-carboline + 3-chlorophenyl-piperazine (2-oxoethyl linker) 386.85 Shorter linker reduces steric hindrance, potentially improving receptor binding kinetics
3-{[4-(2-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)thiophene-2-carboxamide () Thiophene-carboxamide + 2-chlorophenyl-piperazine Not specified Sulfonyl group introduces polarity; thiophene scaffold diversifies binding vs. beta-carboline
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide () Beta-carboline + benzyl-piperazine (2-oxoethyl linker) 431.5 Benzyl group enhances lipophilicity, possibly increasing CNS penetration

Functional Group Impact on Activity

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and small size improve metabolic stability and receptor selectivity compared to chlorine, which may increase off-target interactions .
  • Linker Length : 3-oxopropyl linkers (target compound) balance flexibility and rigidity, optimizing receptor engagement versus shorter (2-oxoethyl) or longer (4-oxobutyl) chains .
  • Core Scaffold : Beta-carbolines exhibit MAO-A inhibition, while thiophene or pyridazine derivatives () prioritize enzyme or kinase modulation .

Biological Activity

N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including neuroprotective, antitumor, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H24F2N4O2. It features a piperazine ring substituted with a fluorophenyl group and a carboxamide moiety. The compound's characteristics are summarized in the following table:

PropertyValue
Molecular Weight425.44 g/mol
LogP2.3407
Polar Surface Area65.961 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an inhibitor of specific enzymes and receptors involved in critical biological pathways. The presence of the fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring contributes to its structural stability.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of beta-carboline derivatives. For instance, a related beta-carboline compound demonstrated significant inhibitory activity against prostate cancer cells (PC-3), with an IC50 value of 9.86 µM. Mechanistic studies indicated that these compounds induce apoptosis and accumulate reactive oxygen species (ROS), leading to cell cycle arrest in the G0/G1 phase .

Case Study: Antitumor Effects

A study examining various beta-carboline derivatives found that compounds similar to N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline exhibited potent antitumor activity against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and migration while inducing apoptosis through ROS-mediated pathways .

Antiparasitic Activity

Another area of interest is the antiparasitic activity of beta-carbolines. A related study reported that a beta-carboline derivative showed low cytotoxicity against mammalian cells while exhibiting significant trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated an IC50 value of 14.9 µM against the epimastigote form and had a selective index 31 times higher for the parasite than for mammalian cells .

Neuroprotective Properties

Beta-carbolines are also recognized for their neuroprotective properties. Research has indicated that certain derivatives can enhance cognitive function and protect neuronal cells from oxidative stress. This neuroprotective effect is attributed to their ability to modulate neurotransmitter systems and reduce inflammation in neural tissues .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological ActivityEffectivenessMechanism
AntitumorSignificant (IC50: 9.86 µM)Induces apoptosis via ROS accumulation
AntiparasiticEffective (IC50: 14.9 µM)Selective toxicity towards parasites
NeuroprotectiveModerateModulates neurotransmitter systems

Q & A

Q. What synthetic strategies are optimal for coupling the β-carboline core to the 4-(4-fluorophenyl)piperazine moiety?

The compound’s synthesis involves coupling the β-carboline-2-carboxamide unit to a propionyl chain bearing a 4-(4-fluorophenyl)piperazine group. Key steps include:

  • Activation of carboxylic acids : Use coupling reagents like HBTU or BOP in anhydrous THF with triethylamine (TEA) to facilitate amide bond formation (as in ).
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is critical for isolating intermediates .
  • Challenges : Steric hindrance from the β-carboline core may reduce coupling efficiency; extended reaction times (12–24 hours) and excess reagents are recommended .

Q. How can NMR and HPLC-MS confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include:
    • β-carboline aromatic protons (δ 7.2–8.5 ppm, multiplet).
    • Piperazine N-CH₂ protons (δ 2.5–3.5 ppm, broad singlet) .
    • Fluorophenyl group (δ 6.8–7.1 ppm, doublets) .
  • HPLC-MS : Use reverse-phase C18 columns (e.g., Chromolith®) with UV detection (λ = 254 nm). Expected [M+H]⁺: ~509 g/mol (calculated from molecular formula) .

Advanced Research Questions

Q. What structural modifications to the piperazine or β-carboline moieties enhance receptor selectivity?

Evidence from related piperazine derivatives (e.g., D3 receptor antagonists in ) suggests:

  • Piperazine substituents : 4-Fluorophenyl enhances serotonin/dopamine receptor affinity compared to methoxy or dichlorophenyl groups .
  • β-Carboline modifications : Methylation at the 1-position improves metabolic stability but reduces solubility .
  • Methodology : Radioligand binding assays (e.g., 5-HT₂A, D2 receptors) and computational docking (AutoDock Vina) validate selectivity .

Q. How can researchers resolve contradictions in reported biological activities of β-carboline-piperazine hybrids?

Discrepancies in activity (e.g., antimicrobial vs. CNS targets) may arise from:

  • Assay conditions : Variations in cell lines (e.g., HEK-293 vs. SH-SY5Y) or incubation times .
  • Purity : Impurities ≥2% (e.g., unreacted intermediates) can skew IC₅₀ values. Validate purity via HPLC (>98%) and elemental analysis .
  • Metabolites : Phase I metabolites (e.g., N-dealkylation of piperazine) may exhibit off-target effects .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?

  • Pharmacokinetics :
    • Rodent models : Oral bioavailability studies in Sprague-Dawley rats (dose: 10 mg/kg; plasma analysis via LC-MS/MS) .
    • BBB penetration : Microdialysis in mice to measure CNS concentrations .
  • Toxicity :
    • Acute toxicity : LD₅₀ determination (OECD 423 guidelines).
    • Hepatotoxicity : ALT/AST levels in serum after 14-day repeated dosing .

Methodological Challenges

Q. How can researchers optimize solubility for in vitro assays without altering bioactivity?

  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .
  • Structural tweaks : Introduce polar groups (e.g., hydroxyl or sulfonamide) to the propionyl linker while retaining piperazine-fluorophenyl interactions .

Q. What analytical techniques quantify trace impurities in bulk synthesis?

  • HPLC-DAD/ELSD : Detect impurities at 0.1% levels (column: Purospher® STAR RP-18) .
  • NMR relaxation filters : Suppress signals from major components to highlight impurities .

Data Interpretation and Validation

Q. How to validate target engagement in complex biological matrices?

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the propionyl chain for covalent binding studies .
  • SPR biosensors : Measure real-time binding kinetics to immobilized receptors (e.g., 5-HT₂A) .

Q. What statistical approaches address variability in receptor binding data?

  • Hill slope analysis : Differentiate allosteric vs. orthosteric binding modes (nH ≠ 1.0) .
  • Bootstrap resampling : Estimate confidence intervals for Ki values from triplicate assays .

Emerging Research Directions

Q. Can this compound serve as a template for dual 5-HT/D2 receptor modulators?

Evidence from structurally related compounds ( ) supports:

  • Dual-target design : Retain the fluorophenyl-piperazine for D2 affinity and modify the β-carboline for 5-HT₂A antagonism .
  • In vivo efficacy : Test in rodent models of schizophrenia (e.g., MK-801-induced hyperlocomotion) .

Q. What computational tools predict metabolic hotspots?

  • CYP450 docking : Use Schrödinger’s GLIDE to identify sites vulnerable to oxidation (e.g., piperazine N-dealkylation) .
  • MetaSite : Predict Phase I metabolites and prioritize stable analogs .

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